N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Overview
Description
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is an organic compound that belongs to the class of phenoxyethylamines. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and 2-chloroethylamine hydrochloride.
Etherification: The 4-bromo-2-fluorophenol undergoes etherification with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 2-(4-bromo-2-fluorophenoxy)ethylamine.
Amine Alkylation: The intermediate 2-(4-bromo-2-fluorophenoxy)ethylamine is then alkylated with isopropyl bromide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Phenoxyethyl derivatives with different substituents.
Scientific Research Applications
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of an isopropyl group.
N-(2-(4-bromo-2-fluorophenoxy)ethyl)methylamine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the isopropyl group on the amine. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is a compound of interest in pharmaceutical chemistry due to its potential biological activities. The presence of halogen substituents, particularly bromine and fluorine, can significantly influence the compound's interactions with biological targets, enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The halogen atoms in its structure can modulate binding affinity and selectivity, which are crucial for its efficacy in various biological contexts.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially leading to altered physiological responses.
Biological Activity and Research Findings
Numerous studies have investigated the biological properties of similar compounds, providing insights into the potential effects of this compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of propan-2-amines have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) suggesting strong bactericidal effects .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
10 | 0.25 | Escherichia coli |
Antiproliferative Effects
In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines. For example, a related compound induced G2/M phase arrest and apoptosis in A375 melanoma cells . This suggests that this compound may possess similar antiproliferative properties.
Case Studies
-
Cell Migration Inhibition : A study on a related compound showed effective inhibition of A375 cell migration through the suppression of the PI3K/NF-kB signaling pathway. This pathway is crucial for cancer cell metastasis, indicating that this compound could be explored for anti-metastatic therapies .
- Experimental Setup : Wound healing assays demonstrated a dose-dependent reduction in cell migration.
- Results : Significant apoptosis was observed with treatment concentrations ranging from 0.04 to 1 μM.
Properties
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXXJLRIAXYLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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